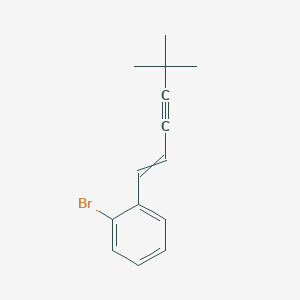
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 5,5-dimethylhex-1-en-3-yn-1-yl group. This compound is of interest in organic chemistry due to its unique structure, which combines aromatic, alkyne, and alkene functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 5,5-dimethylhex-1-en-3-yne.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with 5,5-dimethylhex-1-en-3-yne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation Reactions: The alkyne and alkene functionalities can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Used in the study of catalytic processes involving palladium and other transition metals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene depends on the specific reaction it undergoes. For example:
In Sonogashira Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide.
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(hex-5-yn-1-yl)benzene: Similar structure but lacks the dimethyl substitution on the hexynyl group.
1-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the alkyne and alkene functionalities.
Uniqueness
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is unique due to the presence of both alkyne and alkene groups, which provide diverse reactivity and make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
153140-78-4 |
|---|---|
Molekularformel |
C14H15Br |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
1-bromo-2-(5,5-dimethylhex-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)11-7-6-9-12-8-4-5-10-13(12)15/h4-6,8-10H,1-3H3 |
InChI-Schlüssel |
CRPGSPYIXFWTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC=CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


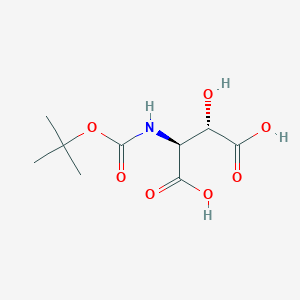
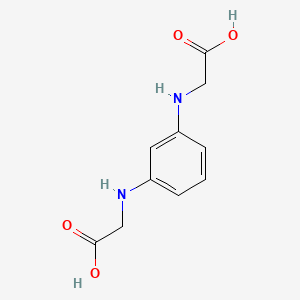
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
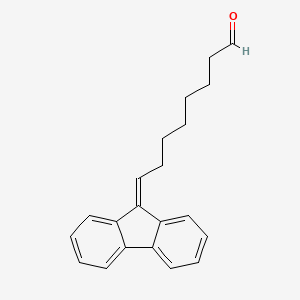
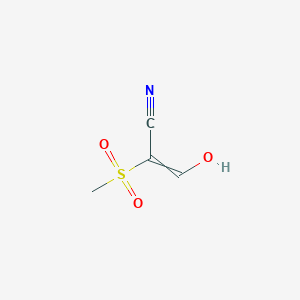
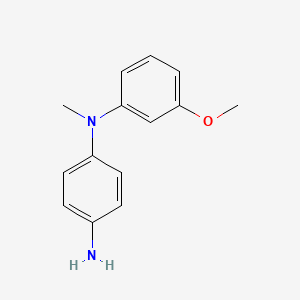
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
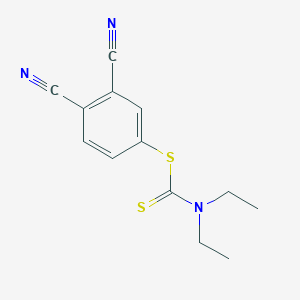

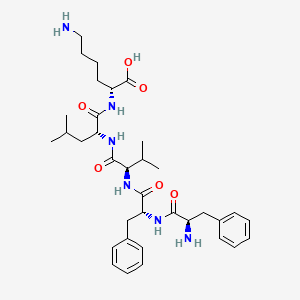
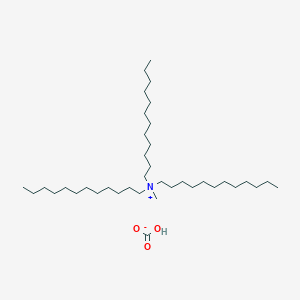
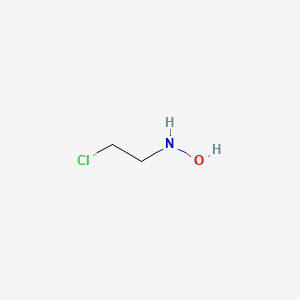
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
